![molecular formula C9H18N2O B13996659 4-[(Azetidin-1-yl)methyl]piperidin-4-ol](/img/structure/B13996659.png)
4-[(Azetidin-1-yl)methyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Azetidin-1-yl)methyl]piperidin-4-ol is a compound that features a piperidine ring substituted with an azetidine moiety
Preparation Methods
The synthesis of 4-[(Azetidin-1-yl)methyl]piperidin-4-ol typically involves the reaction of piperidin-4-ol with azetidine. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
4-[(Azetidin-1-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine moiety, using reagents like alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been evaluated for its biological activity, including its potential as a ligand for certain receptors.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in the development of drugs targeting specific receptors.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(Azetidin-1-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it has been studied as a potential antagonist for certain receptors, which could make it useful in treating diseases like HIV .
Comparison with Similar Compounds
4-[(Azetidin-1-yl)methyl]piperidin-4-ol can be compared with other piperidine derivatives, such as:
Piperidin-4-ol: Lacks the azetidine moiety, which may result in different biological activity.
Azetidinyl-piperidine: Similar structure but with variations in the substitution pattern, leading to different chemical and biological properties.
Piperidin-4-one:
This compound’s unique combination of the piperidine and azetidine moieties distinguishes it from other similar compounds, potentially offering unique properties and applications.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-(azetidin-1-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C9H18N2O/c12-9(2-4-10-5-3-9)8-11-6-1-7-11/h10,12H,1-8H2 |
InChI Key |
SLRGITJDIIPWER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2(CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(e)-(3,5-Dichlorophenyl)diazenyl]-n,n-dimethylaniline](/img/structure/B13996590.png)
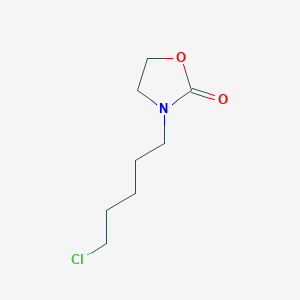
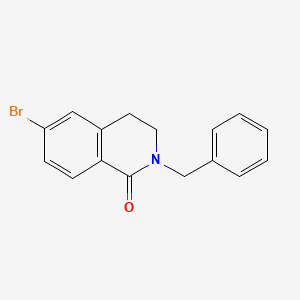
![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
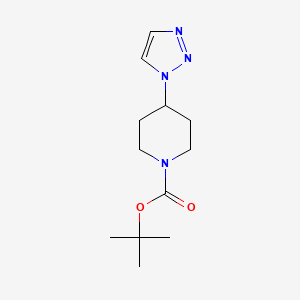
![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)
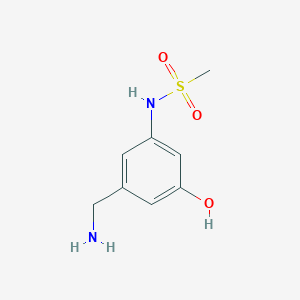
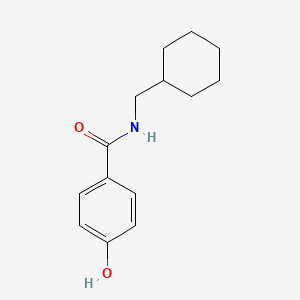


![1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B13996628.png)
![1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)](/img/structure/B13996634.png)
